di-n-butylbutoxychlorotin
Overview
Description
di-n-butylbutoxychlorotin is an organotin compound with the chemical formula C12H27ClOSn. It is also known as butoxydibutylchlorostannane or chloro(butoxy)dibutyltin. This compound is part of the broader class of organotin compounds, which are characterized by tin atoms bonded to organic groups. Organotin compounds have a wide range of applications in various fields, including catalysis, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
di-n-butylbutoxychlorotin can be synthesized through the reaction of dibutyltin dichloride with butanol in the presence of a base. The reaction typically proceeds as follows:
Bu2SnCl2+BuOH→Bu2SnCl(OBut)+HCl
where Bu represents a butyl group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of stannane, butoxydibutylchloro- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
di-n-butylbutoxychlorotin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed under basic conditions.
Major Products Formed
Oxidation: Tin oxides (e.g., SnO2).
Reduction: Lower oxidation state tin compounds (e.g., SnH4).
Substitution: Various organotin derivatives depending on the nucleophile used.
Scientific Research Applications
di-n-butylbutoxychlorotin is used in a variety of scientific research applications:
Catalysis: It serves as a catalyst in organic synthesis reactions, including hydrostannylation and cross-coupling reactions.
Materials Science: The compound is used in the preparation of tin-based materials for electronic and optical applications.
Organic Synthesis: It is employed in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds.
Mechanism of Action
The mechanism by which stannane, butoxydibutylchloro- exerts its effects involves the interaction of the tin atom with various substrates. The tin atom can coordinate with electron-rich sites on the substrate, facilitating reactions such as nucleophilic substitution and addition. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Tributyltin chloride (Bu3SnCl): Another organotin compound with similar reactivity but different applications.
Dibutyltin dichloride (Bu2SnCl2): A precursor to stannane, butoxydibutylchloro- with broader industrial applications.
Uniqueness
di-n-butylbutoxychlorotin is unique due to its specific combination of butyl and butoxy groups, which confer distinct reactivity and properties. This makes it particularly useful in specialized applications such as catalysis and materials science .
Properties
IUPAC Name |
butoxy-dibutyl-chlorostannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O.2C4H9.ClH.Sn/c1-2-3-4-5;2*1-3-4-2;;/h2-4H2,1H3;2*1,3-4H2,2H3;1H;/q-1;;;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNBEAWAEJQTRZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO[Sn](CCCC)(CCCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27ClOSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065737 | |
Record name | Stannane, butoxydibutylchloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14254-22-9 | |
Record name | Butoxydibutylchlorostannane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14254-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stannane, butoxydibutylchloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014254229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannane, butoxydibutylchloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Stannane, butoxydibutylchloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butoxydibutylchlorostannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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